Praseodymium triiodate

Description

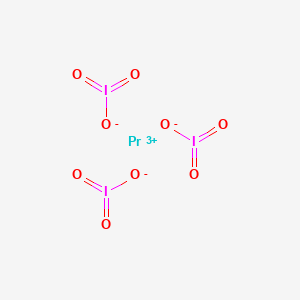

Structure

2D Structure

Properties

CAS No. |

14945-15-4 |

|---|---|

Molecular Formula |

I3O9Pr |

Molecular Weight |

665.62 g/mol |

IUPAC Name |

praseodymium(3+);triiodate |

InChI |

InChI=1S/3HIO3.Pr/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |

InChI Key |

CIFGBMZYGQOOKC-UHFFFAOYSA-K |

SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |

Canonical SMILES |

[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[Pr+3] |

Other CAS No. |

14945-15-4 |

Origin of Product |

United States |

Synthetic Methodologies for Praseodymium Triiodate and Its Derivatives

Direct Synthesis Routes for Anhydrous Pr(IO3)3

Anhydrous praseodymium triiodate is typically prepared via methods that either exclude water or remove it during the process, such as high-temperature solid-state reactions or precipitation from non-aqueous or hot aqueous solutions.

Solid-State Reaction Techniques

Solid-state synthesis, or the "dry method," involves the reaction of solid precursors at elevated temperatures to yield the desired product. For lanthanide halides, this can involve reacting the oxide with a halogenating agent. For instance, praseodymium(III) chloride can be synthesized from praseodymium oxide (Pr6O11) by reacting it with ammonium (B1175870) chloride under an inert atmosphere, where the ammonium chloride and its decomposition products act as the chlorinating agents. researchgate.net Similarly, ceramic methods involving the direct firing of mixed oxides are used to create complex structures, such as the formation of pyrochlore-type Pr2Zr2O7 from mixtures of zirconia and praseodymium oxide at temperatures between 1450–1550 °C. mdpi.com

While specific, detailed protocols for the direct solid-state synthesis of this compound from praseodymium oxide and an iodate (B108269) source (like I2O5) are not extensively documented in the reviewed literature, the general principles of solid-state reactivity would apply. Such a method would require heating a stoichiometric mixture of the precursors, likely in a controlled atmosphere, to facilitate the reaction and drive off any volatile by-products.

Solution-Based Precipitation Strategies

A more common and well-documented route for synthesizing anhydrous this compound is through precipitation from a solution. This method offers excellent control over stoichiometry and can yield fine powders. The reaction typically involves combining a soluble praseodymium(III) salt with a soluble iodate source in a suitable solvent.

A standard method is the reaction of praseodymium(III) nitrate (B79036) with potassium iodate in a hot aqueous solution. wikipedia.org The elevated temperature promotes the formation of the anhydrous crystalline precipitate over its hydrated forms. The resulting solid this compound is insoluble and can be separated by filtration, while the potassium nitrate by-product remains dissolved. wikipedia.org

Reaction: Pr(NO₃)₃ (aq) + 3 KIO₃ (aq) → Pr(IO₃)₃ (s) + 3 KNO₃ (aq) wikipedia.org

This precipitation technique is versatile and has been adapted for producing other metal iodates. For example, bismuth(III) iodate and iron(III) iodate can be synthesized by mixing aqueous solutions of the corresponding metal nitrate and potassium iodate. ucr.edu Furthermore, this approach can be modified to produce nanocrystals. A method developed for lanthanum triiodate involves precipitating an amorphous precursor from lanthanum nitrate and an iodate source, which is then converted to the crystalline phase through moderate heat treatment (e.g., 400 °C). preprints.org This suggests that precipitation can be tuned to control not only composition but also the crystallinity and particle size of the final this compound product.

Preparation of Hydrated this compound Forms

This compound can form stable hydrates, with the general formula Pr(IO3)3·nH2O. These are typically synthesized in aqueous environments at lower temperatures where water molecules are incorporated into the crystal structure. Common hydrates include the monohydrate and pentahydrate. wikipedia.org

Aqueous Crystallization Methods for Pr(IO3)3·nH2O

Hydrated crystals of this compound can be grown by carefully controlling the conditions of an aqueous solution containing praseodymium and iodate ions. This can be achieved through slow evaporation of the solvent or by precisely adjusting solution parameters to induce crystallization.

A sophisticated approach for controlling precipitation and crystallization is the use of chelating agents. In a method designed to separate lanthanum from praseodymium, both elements were held in solution by complexing agents such as (carboxymethylimino)bis-(ethylenenitrilo)tetraacetic acid (DTPA) and N'-(2-hydroxyethyl)ethylenediamine-N,N,N'-triacetic acid (HEDTA). osti.govacs.org By slowly introducing a replacement ion (cadmium), the praseodymium and lanthanum ions are selectively released from their complexes, leading to the fractional precipitation of their iodates. acs.org This demonstrates that crystallization from aqueous solution can be finely tuned to yield praseodymium iodate, and its efficiency is dependent on factors like pH and the relative stability of the complexes formed. acs.org

The general procedure for growing hydrated crystals often involves preparing a solution and allowing it to crystallize over time. For many hydrated metal salts, this is achieved by dissolving a soluble salt in an aqueous medium and then inducing crystallization by cooling, slow evaporation, or the addition of a miscible anti-solvent. google.commpg.de

Hydrothermal Synthesis Approaches for Praseodymium Iodate Phases

Hydrothermal synthesis is a powerful technique for crystallizing materials from high-temperature aqueous solutions under high pressure in a sealed vessel known as an autoclave. sci-hub.se This method is particularly effective for producing high-purity, well-formed crystals of metal iodates, including complex phases of praseodymium iodate. nsf.govresearchgate.net

Researchers have successfully synthesized a novel praseodymium iodate phase, Pr2(IO3)3(IO4), using a mild hydrothermal route. nsf.govacs.org The synthesis involved heating a mixture of a praseodymium oxide (Pr6O11) and iodic acid (HIO3) in water. nsf.gov The specific conditions used in this synthesis are detailed in the table below.

| Parameter | Value | Reference |

|---|---|---|

| Praseodymium Precursor | Praseodymium(III,IV) oxide (Pr₆O₁₁) | nsf.gov |

| Iodate Source | Iodic Acid (HIO₃) | nsf.gov |

| Solvent | Water (H₂O) | nsf.gov |

| Temperature | 220 °C | nsf.gov |

| Reaction Time | 4 days | nsf.gov |

| Apparatus | PTFE-lined autoclave | nsf.gov |

Notably, the choice of praseodymium precursor is critical; using praseodymium(III) oxide (Pr2O3) under similar conditions was reported to inevitably result in the formation of the simpler this compound, Pr(IO3)3. nsf.gov This highlights that hydrothermal synthesis can be precisely directed to yield either simple or complex praseodymium iodate phases by carefully selecting the starting materials and reaction parameters. nsf.gov

Adduct and Complex Formation with this compound

While the formation of simple adducts where intact Pr(IO3)3 coordinates with neutral ligands is not widely reported, praseodymium(III) readily forms complexes, particularly in solution, and can be incorporated into more complex iodate-containing crystal structures. The coordination chemistry is dominated by the large, electropositive Pr³⁺ ion. wikipedia.org

The synthesis of the complex iodate Pr2(IO3)3(IO4) is a prime example of forming a more elaborate solid-state structure that contains both iodate (IO3⁻) and tetraoxoiodate(V) (IO4³⁻) anions coordinated to praseodymium centers. nsf.govacs.org This compound is synthesized hydrothermally and represents a distinct phase rather than a simple adduct. nsf.gov

In solution, the formation of praseodymium complexes is a key principle in controlling its reactivity, as seen in the fractional precipitation method using chelating agents like DTPA and HEDTA. acs.org In that system, [Pr(DTPA)]²⁻ and [Pr(HEDTA)] complexes are formed in solution, and their relative stabilities govern the concentration of free Pr³⁺ available to precipitate as Pr(IO3)3. acs.orggoogle.com

For comparison, praseodymium triiodide (PrI3), a different halide, is known to form crystalline adducts. An example is nonaaquapraseodymium triiodide–thiourea (B124793) (1/2), with the formula [Pr(H2O)9]I3·2CS(NH2)2. nih.govnih.gov In this structure, the inner coordination sphere of the praseodymium ion consists of nine water molecules, while the thiourea molecules are present as non-coordinated species in the crystal lattice along with iodide anions. nih.gov Although this involves the iodide rather than the iodate, it illustrates the capacity of praseodymium(III) to form complex hydrated cations that can co-crystallize with other molecules to form adducts.

Synthesis of Molecular Adducts (e.g., Nonaaquapraseodymium Triiodide–Thiourea)

The synthesis of molecular adducts of this compound often involves the reaction of a praseodymium salt with a neutral organic ligand. A notable example is the formation of Nonaaquapraseodymium(III) triiodide–thiourea (1/2), which is synthesized by the direct reaction of its constituent molecules.

The preparation of the title compound, with the formula [Pr(H₂O)₉]I₃·2CS(NH₂)₂, is achieved at room temperature. nih.gov The process involves mixing Nonaaquapraseodymium(III) triiodide (PrI₃·9H₂O) and thiourea (CS(NH₂)₂) in a molar ratio of 1:1.7. researchgate.net To facilitate the reaction and form a clear solution, a few drops of water are added to the reaction mixture. nih.govresearchgate.net

Over a period of 30 days, light green crystals of the adduct precipitate from the solution. nih.govresearchgate.net These crystals are noted to be hygroscopic and will decompose in water, releasing the initial thiourea. nih.govresearchgate.net For the purpose of X-ray analysis, the crystals were dried over an alkali in a desiccator. researchgate.net

The stoichiometry of the resulting adduct was confirmed through analytical methods. Complexometric titration with 0.1 M EDTA and reverse iodometric titration with 0.1 M Na₂S₂O₃ established a molar ratio of 1:2 between nonaaquapraseodymium triiodide and thiourea in the final product. nih.govresearchgate.net

Structurally, the compound consists of [Pr(H₂O)₉]³⁺ cations, iodide anions (I⁻), and non-coordinated thiourea molecules. nih.gov This indicates that the thiourea molecules are not directly bonded to the praseodymium ion in the inner coordination sphere but are incorporated into the crystal lattice. researchgate.net The components are connected by hydrogen bonds. nih.gov

Reaction Details for the Synthesis of Nonaaquapraseodymium Triiodide–Thiourea

| Parameter | Details |

| Reactants | Nonaaquapraseodymium(III) triiodide (PrI₃·9H₂O), Thiourea (CS(NH₂)₂) |

| **Molar Ratio (PrI₃·9H₂O : CS(NH₂)₂) ** | 1:1.7 |

| Solvent | A few drops of water |

| Temperature | Room temperature |

| Reaction Time | 30 days |

| Product | Nonaaquapraseodymium(III) triiodide–thiourea (1/2) |

| Product Formula | [Pr(H₂O)₉]I₃·2CS(NH₂)₂ |

| Product Appearance | Light green, hygroscopic crystals |

Crystallographic and Structural Elucidation of Praseodymium Triiodate Compounds

Single-Crystal X-ray Diffraction Analysis of Pr(IO3)3 Polymorphs

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method has been instrumental in characterizing the various polymorphic forms of praseodymium triiodate.

Polymorphs of this compound have been identified, each with a distinct crystal lattice and symmetry. One common polymorph of this compound, designated as the α-form, is isostructural with other early lanthanide triiodates. researchgate.net This form crystallizes in the monoclinic system with the centrosymmetric space group P2₁/c. researchgate.netresearchgate.net Another related compound, this compound iodic acid, Pr(IO₃)₃(HIO₃), also crystallizes in the monoclinic P2₁/c space group. researchgate.net The presence of different polymorphs highlights the influence of synthesis conditions on the resulting crystal structure. For instance, a new polymorph of the neighboring lanthanide neodymium triiodate (Nd(IO₃)₃) has been identified with the monoclinic space group P2₁/n, suggesting the potential for a similar polymorph for this compound. researchgate.net

The unit cell is the fundamental repeating unit of a crystal lattice, defined by its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ). For the α-polymorph of lanthanide triiodates (Ln(IO₃)₃), which includes the praseodymium variant, the structure is three-dimensional. researchgate.net While specific lattice parameters for Pr(IO₃)₃ are not detailed in the provided search results, data for the isostructural α-Y(IO₃)₃, which crystallizes in the P2₁/c space group, can provide a reference point for the typical unit cell dimensions of this structural family. researchgate.net

For the related praseodymium hydrogen iodate (B108269), Pr(IO₃)₃·HIO₃, it is isostructural with its lanthanum, neodymium, and samarium counterparts, all of which are in the monoclinic space group P2₁/c. researchgate.net The unit cell parameters for these compounds show a systematic decrease in volume from lanthanum to samarium, a trend consistent with the lanthanide contraction. researchgate.net

Table 1: Crystallographic Data for Selected Iodate Compounds

| Compound | Space Group | Crystal System | Reference |

|---|---|---|---|

| α-Pr(IO₃)₃ (isostructural with α-Ln(IO₃)₃) | P2₁/c | Monoclinic | researchgate.net |

| Pr(IO₃)₃·HIO₃ | P2₁/c | Monoclinic | researchgate.net |

| New Polymorph of Nd(IO₃)₃ | P2₁/n | Monoclinic | researchgate.net |

In this compound compounds, the praseodymium ion is typically surrounded by oxygen atoms from the iodate groups, forming a coordination polyhedron. In the isostructural series Ln₃Pb₃(IO₃)₁₃(μ₃−O), where Ln can be praseodymium, the lanthanide ion is found in a LaO₉ polyhedron, indicating a coordination number of nine for praseodymium. acs.org This nine-coordinate environment is common for early lanthanides. bath.ac.uk The structure consists of a complex three-dimensional network where these PrO₉ polyhedra are interconnected by asymmetric IO₃ groups. acs.org The interatomic distances, or bond lengths, between the central metal ion and the coordinating atoms are crucial for understanding the nature of the chemical bonds. msaweb.org In these structures, the Pr-O bond lengths will vary depending on the specific coordination environment and the bridging nature of the oxygen atoms.

Structural Investigation of this compound Hydrates

In hydrated praseodymium salts, the praseodymium ion is often directly coordinated by water molecules. A well-established example is the nonahydrated praseodymium cation, [Pr(OH₂)₉]³⁺. bath.ac.ukwikipedia.org Structural studies of various hydrated lanthanide compounds have shown that this complex cation adopts a tricapped trigonal prismatic geometry. bath.ac.ukwikipedia.org In this arrangement, nine water molecules surround the central praseodymium ion. Six of these water molecules form a trigonal prism, while the remaining three "cap" the rectangular faces of the prism. wikipedia.org This D₃h symmetry is a characteristic coordination geometry for the larger, early lanthanide ions in aqueous environments. bath.ac.uk

The water molecules coordinated to the praseodymium ion in hydrated this compound, as well as any additional lattice water molecules, participate in extensive hydrogen bonding. These hydrogen bonds form between the hydrogen atoms of the water molecules and the oxygen atoms of the iodate anions. nih.gov This network of hydrogen bonds plays a critical role in stabilizing the crystal structure, linking the cationic [Pr(OH₂)₉]³⁺ units and the anionic IO₃⁻ groups into a cohesive three-dimensional framework. nih.govgrafiati.com The geometry and strength of these hydrogen bonds can be inferred from the interatomic distances and angles determined through crystallographic analysis. nih.gov The presence of these intricate hydrogen-bonding networks is a defining feature of hydrated salt structures. nih.gov

Powder X-ray Diffraction for Phase Purity and Polymorphism Studies

Powder X-ray diffraction (PXRD) is an essential technique for verifying the phase purity of synthesized this compound compounds and for identifying the presence of different polymorphic forms. wikipedia.org The diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a crystalline solid. youtube.com

For praseodymium-containing iodates, PXRD patterns are compared with standard diffraction data or patterns calculated from single-crystal X-ray diffraction results to confirm the intended phase has been synthesized. For instance, the powder XRD patterns of Ln(IO₃)₃(HIO₃) (where Ln = Pr, Nd, Sm, and Eu) and Ln(IO₃)₃(HIO₃)₁.₃₃ (where Ln = Ce, Pr, Nd, Sm, and Eu) are noted to be similar to their lanthanum counterparts. acs.org A characteristic shift of the diffraction peaks to higher angles is observed as the size of the lanthanide ion decreases, corresponding to a reduction in the lattice parameters. acs.org

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a known phenomenon in iodate chemistry. vulcanchem.commdpi.com Different polymorphs of a substance can exhibit distinct physical and chemical properties. PXRD is a primary tool for identifying and distinguishing between these polymorphs. For example, in the broader context of lanthanide iodates, different synthetic conditions (e.g., hydrothermal routes versus slow crystallization) can lead to the formation of different polymorphic phases, such as the α-, β-, γ-, and δ- forms of La(IO₃)₃. acs.org The thermal decomposition of precursor compounds, like praseodymium oxalate, can also lead to the formation of different phases, which are identifiable by PXRD. researchgate.net

The analysis of PXRD data can also reveal the presence of impurities or amorphous content in a sample. youtube.comresearchgate.net Sharp, well-defined peaks in the diffractogram are indicative of a highly crystalline material, while broad humps suggest the presence of amorphous phases. youtube.comresearchgate.net

Crystallographic Comparison with Other Lanthanide Iodates

Several praseodymium iodate compounds are isostructural with their lanthanide analogs. For example, Pr(IO₃)₃(HIO₃) crystallizes in the centrosymmetric monoclinic space group P2₁/c, and Pr(IO₃)₃(HIO₃)₁.₃₃ crystallizes in the noncentrosymmetric trigonal space group R3c, both being isostructural with the corresponding lanthanum compounds. acs.org Similarly, the polar lanthanide copper iodates, LnCu(IO₃)₅ (where Ln = La, Ce, Pr, and Nd), are all isostructural, crystallizing in the noncentrosymmetric orthorhombic space group Pna2₁. researchgate.net

The lanthanide contraction leads to systematic changes in the crystallographic parameters. As the atomic number of the lanthanide increases, the unit cell volume generally decreases. This trend is a direct consequence of the decreasing ionic radius of the Ln³⁺ ion. For example, in the RERh₃B₂ series (where RE = Pr, Nd, Sm), the unit cell volume decreases with the increasing atomic number of the rare-earth element. nih.gov

The coordination environment of the lanthanide ion is also sensitive to its size. In the case of lanthanide sulfide (B99878) iodides (LnSI), as the ionic radius of Ln³⁺ increases from Gd to Pr, the structure transitions from a type with six-fold coordinated Ln to one with seven-fold coordination. rsc.org Similarly, in lanthanide 5-(dihydroxyphosphoryl)isophthalates, the larger ions like La³⁺ and Pr³⁺ favor a three-dimensional structure with nine-coordination, while the smaller Yb³⁺ ion forms a layered structure with seven-coordination. acs.org

Below is a data table summarizing the crystallographic data for some praseodymium iodate and related lanthanide compounds:

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z | Ref. |

| Pr(IO₃)₃(HIO₃) | Monoclinic | P2₁/c | --- | --- | --- | --- | --- | acs.org |

| Pr(IO₃)₃(HIO₃)₁.₃₃ | Trigonal | R3c | --- | --- | --- | --- | --- | acs.org |

| LaCu(IO₃)₅ | Orthorhombic | Pna2₁ | --- | --- | --- | --- | --- | researchgate.net |

| CeCu(IO₃)₅ | Orthorhombic | Pna2₁ | --- | --- | --- | --- | --- | researchgate.net |

| PrCu(IO₃)₅ | Orthorhombic | Pna2₁ | --- | --- | --- | --- | --- | researchgate.net |

| NdCu(IO₃)₅ | Orthorhombic | Pna2₁ | --- | --- | --- | --- | --- | researchgate.net |

| Pr[BS₃] | Orthorhombic | Pna2₁ | 7.5434 | 6.013 | 8.8859 | 90 | 4 | crystallography.net |

| Sm(IO₃)₃·HIO₃ | Monoclinic | P2₁/c | 10.4637 | 7.4629 | 14.0174 | 110.53 | 6 | researchgate.net |

Note: "---" indicates that specific lattice parameters were not provided in the cited source.

This comparative approach highlights the predictable yet subtle structural variations across the lanthanide series, with praseodymium compounds occupying a position that reflects its intermediate ionic radius among the early lanthanides.

Spectroscopic Characterization of Praseodymium Triiodate Systems

Electronic Absorption Spectroscopy (UV-Vis-NIR)

Electronic absorption spectroscopy in the ultraviolet (UV), visible, and near-infrared (NIR) regions probes the electronic transitions within a material. mdpi.com For praseodymium triiodate, these transitions include the characteristic intra-configurational f-f transitions of the Pr³⁺ ion and charge transfer processes between the praseodymium center and the iodate (B108269) ligands.

The absorption spectrum of praseodymium(III) compounds is distinguished by a series of sharp, relatively weak absorption bands in the visible and NIR regions. researchgate.net These bands arise from Laporte-forbidden f-f electronic transitions within the 4f² electron shell of the Pr³⁺ ion. osti.gov The 4f orbitals are effectively shielded by the filled 5s and 5p electron shells, resulting in minimal interaction with the ligand environment. Consequently, the positions of these absorption bands are only slightly affected by the host material, making them characteristic of the Pr³⁺ ion. osti.gov

The electronic transitions originate from the ³H₄ ground state to various excited states. Detailed analyses of the Pr³⁺ aquo ion have established assignments for these transitions. aip.orgscispace.com While the exact peak positions in solid this compound may show slight shifts due to the specific crystal field environment, the general energy level scheme is retained.

| Transition from ³H₄ to Excited State | Approximate Wavelength (nm) | Spectral Region |

|---|---|---|

| ³F₂, ³F₃, ³F₄ | 1400 - 1600 | Near-Infrared (NIR) |

| ¹G₄ | ~1010 | Near-Infrared (NIR) |

| ¹D₂ | ~586 - 590 | Visible (Orange) |

| ³P₀ | ~482 - 483 | Visible (Blue) |

| ³P₁ | ~467 - 470 | Visible (Blue) |

| ³P₂ | ~441 - 445 | Visible (Blue) |

While the +3 oxidation state is the most stable for praseodymium, a +4 state can exist in some solid compounds. wikipedia.org The formation of Pr(IV) centers would involve the removal of one f-electron, leading to a 4f¹ configuration. The electronic transitions of Pr(IV) would differ significantly from those of Pr(III), but specific spectroscopic identification of Pr(IV) in a triiodate matrix is not extensively documented.

Ligand-to-Metal Charge Transfer (LMCT) transitions are processes where an electron is transferred from a ligand-based molecular orbital to a metal-based orbital. wikipedia.org In this compound, this involves the promotion of an electron from the oxygen-based orbitals of the [IO₃]⁻ anion to the partially filled 4f orbitals of the Pr³⁺ cation, resulting in the transient formation of Pr²⁺ and a neutral IO₃ radical.

LMCT bands are typically very intense (with high molar absorptivity) and occur at higher energies than f-f transitions, often in the UV region of the spectrum. wikipedia.org The energy of the LMCT band is related to the ease of oxidation of the ligand and the ease of reduction of the metal ion. In a study of the related compound La₂(IO₃)₃(IO₄), the optical band gap was estimated to be 3.0 eV, corresponding to the onset of strong absorption around 413 nm. nsf.govacs.org This strong absorption edge in iodate-containing materials is characteristic of the onset of LMCT processes. A similar high-energy absorption edge is expected for Pr(IO₃)₃, marking the boundary between the region of weaker f-f transitions and strong charge transfer absorption.

Vibrational Spectroscopy: Infrared and Raman Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule or crystal lattice. nih.gov A vibration is IR active if it causes a change in the molecule's dipole moment, whereas it is Raman active if it causes a change in the molecule's polarizability. apacwomen.ac.in For this compound, these techniques are essential for identifying the internal vibrations of the iodate anion and the external vibrations of the crystal lattice.

The iodate ion ([IO₃]⁻) has a trigonal pyramidal structure (C₃ᵥ symmetry). A molecule with N atoms has 3N-6 fundamental vibrational modes (or 3N-5 for linear molecules). apacwomen.ac.in For the 4-atom [IO₃]⁻ ion, this results in 6 vibrational modes. These are classified as two stretching vibrations (symmetric, ν₁, and asymmetric, ν₃) and two bending vibrations (symmetric, ν₂, and asymmetric, ν₄). All four fundamental modes are active in both IR and Raman spectroscopy.

The frequencies of these modes are characteristic of the iodate group, though their exact positions can be influenced by the cation and the crystal structure. mdpi.com

| Vibrational Mode | Description | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| ν₁ (A₁) | Symmetric I-O Stretch | 750 - 800 |

| ν₃ (E) | Asymmetric I-O Stretch | 700 - 780 |

| ν₂ (A₁) | Symmetric O-I-O Bend | 350 - 400 |

| ν₄ (E) | Asymmetric O-I-O Bend | 300 - 330 |

In addition to the internal vibrations of the iodate ion, the low-frequency region of the Raman and IR spectra (typically below 300 cm⁻¹) reveals the lattice vibrations. These collective motions of atoms or ions in the crystal are quantized as phonons. acs.org They can be categorized into acoustic phonons (related to translation of the entire unit cell) and optical phonons.

The optical phonons in this compound involve the translational and librational (rotational) motions of the Pr³⁺ cations and [IO₃]⁻ anions against each other. These modes are highly sensitive to the crystal structure, symmetry, and the nature of the ionic bonding within the lattice. researchgate.net Analysis of these low-frequency phonon modes provides critical information about the crystal's dynamic properties and can be used to monitor structural phase transitions. acs.org

Luminescence Spectroscopy

Praseodymium(III) is an optically active ion known for its characteristic luminescence, which features multiple emission bands from the visible to the NIR regions. jetir.org This property is observed in this compound, where the Pr³⁺ ion acts as the emission center. Luminescence typically occurs after excitation into one of the f-f absorption bands or into the LMCT band. When excitation occurs via the ligands, energy is transferred from the iodate group to the Pr³⁺ ion, which then relaxes by emitting photons.

The emission spectrum of Pr³⁺ is complex because several excited states can be emissive. The most prominent emissions originate from the ³P₀ and ¹D₂ states. After excitation to higher energy levels, such as ³P₂, non-radiative relaxation quickly populates the lower-lying ³P₀ and ¹D₂ states, from which radiative transitions occur to lower levels. jetir.org

The relative intensities of the emission bands are highly dependent on the host matrix, as the crystal field affects the transition probabilities.

| Transition | Approximate Wavelength (nm) | Emission Color |

|---|---|---|

| ³P₁ → ³H₅ | ~525 - 535 | Green |

| ³P₀ → ³H₄ | ~484 - 490 | Blue-Green |

| ³P₀ → ³H₆ | ~605 - 615 | Orange-Red |

| ³P₀ → ³F₂ | ~640 - 650 | Red |

| ¹D₂ → ³H₄ | ~600 - 610 | Orange-Red |

| ¹D₂ → ³H₅ | ~700 - 720 | Red |

The study of praseodymium-containing iodates confirms that these materials can exhibit significant luminescence, with characteristic sharp emission lines corresponding to the 4f-4f electronic transitions of the Pr³⁺ ion. nsf.gov

Emission Spectra in Visible and Near-Infrared Regions

The trivalent praseodymium ion (Pr³⁺) is known for its ability to emit light across a wide spectral range, from the visible to the near-infrared (NIR) region. nih.gov This is a consequence of its intricate 4f² electronic configuration, which provides a ladder of energy levels. nih.gov In various host materials, Pr³⁺ exhibits characteristic emission lines that correspond to transitions from its excited states to lower energy levels.

In many praseodymium-containing compounds, emission is observed from two primary excited states: ³P₀ and ¹D₂. tripod.comresearchgate.net The emission spectrum typically shows multiple peaks corresponding to transitions from these levels to various lower-lying states. For instance, in certain host lattices, the emission from the ³P₀ level can be observed at approximately 490 nm (³P₀ → ³H₄), 610 nm (³P₀ → ³H₆), and 645 nm (³P₀ → ³F₂). researchgate.net Simultaneously, the ¹D₂ state gives rise to emissions around 605 nm (¹D₂ → ³H₄), 890 nm, and 1060 nm. tripod.comresearchgate.net It is noteworthy that the emission at 1060 nm can sometimes be attributed to the ¹G₄ → ³H₄ transition. researchgate.net

The relative intensities of these emission bands are highly dependent on the host matrix and the concentration of Pr³⁺ ions. In some hosts, such as CaTiO₃ doped with Pr³⁺, a dominant red emission around 613 nm is observed, which is attributed to the ¹D₂ → ³H₄ transition. ufs.ac.za This is due to an efficient depopulation of the ³P₀ state. ufs.ac.za In contrast, other hosts like rare-earth tantalates show emissions from both the ³P₀ and ¹D₂ states. ufs.ac.za

The following table summarizes typical emission wavelengths observed for Pr³⁺ in various systems, which are expected to be relevant for this compound.

| Emitting State | Transition | Approximate Wavelength (nm) | Region |

| ³P₀ | ³P₀ → ³H₄ | 490 | Visible (Blue-Green) |

| ¹D₂ | ¹D₂ → ³H₄ | 605 | Visible (Red-Orange) |

| ³P₀ | ³P₀ → ³H₆ | 610 | Visible (Red-Orange) |

| ³P₀ | ³P₀ → ³F₂ | 645 | Visible (Red) |

| ¹D₂ | ¹D₂ → ³F₂ | 890 | Near-Infrared |

| ¹D₂/¹G₄ | ¹D₂ → ³F₄ / ¹G₄ → ³H₄ | 1060 | Near-Infrared |

Ligand Sensitization and Energy Transfer Mechanisms to Pr³⁺

The luminescence of the Pr³⁺ ion can be significantly enhanced through a process known as ligand sensitization or the "antenna effect". mdpi.com In this process, an organic ligand or the host lattice itself absorbs incident light (typically in the UV region) and efficiently transfers the absorbed energy to the Pr³⁺ ion, which then emits its characteristic luminescence. mdpi.com This mechanism is particularly important for lanthanide ions because their direct f-f transitions are often parity-forbidden and thus have low absorption cross-sections.

The energy transfer from a ligand to the Pr³⁺ ion typically occurs from the triplet state (T₁) of the ligand to the emissive energy levels of the Pr³⁺ ion. mdpi.com For efficient sensitization, the energy of the ligand's triplet state must be appropriately matched with the energy of the accepting levels of the Pr³⁺ ion. researchgate.net Ideally, the triplet state energy should be slightly higher than the emissive state of the lanthanide ion to facilitate efficient energy transfer and minimize back-transfer. researchgate.net

In the context of this compound, the iodate group (IO₃⁻) itself can act as a sensitizer (B1316253). However, in many inorganic systems, the sensitization is often less efficient than with organic chromophores. In some cases, the luminescence of Pr³⁺ can be quenched if the energy transfer is not efficient or if there are competing non-radiative decay pathways. For instance, the presence of high-energy vibrational modes, such as those from O-H bonds in coordinated water molecules, can lead to non-radiative relaxation and quench the luminescence. mdpi.com

In systems where Pr³⁺ is co-doped with other ions, energy transfer processes between the ions can also occur. For example, in materials co-doped with Yb³⁺, energy can be transferred from Pr³⁺ to Yb³⁺, leading to Yb³⁺ emission. Conversely, it is also possible to sensitize Pr³⁺ emission through other ions that have strong absorption bands.

Analysis of Excited States (e.g., ³P₀ and ¹D₂ Emissions)

The ³P₀ state is the higher-energy emitting state of the two, and its emission is often observed in the blue to orange-red spectral region. researchgate.net The ¹D₂ state is at a lower energy and typically gives rise to red and near-infrared emissions. researchgate.net The observation of dual emission from both ³P₀ and ¹D₂ is a unique characteristic of Pr³⁺ among the lanthanide ions. tripod.com

The population and depopulation of these excited states are governed by a complex interplay of radiative and non-radiative processes. After excitation to higher energy levels, the Pr³⁺ ion typically relaxes non-radiatively to the ³P₀ state. From here, it can either emit light or relax non-radiatively to the ¹D₂ state. The energy gap between the ³P₀ and ¹D₂ levels is relatively small, which allows for multiphonon relaxation between them. The efficiency of this non-radiative relaxation is highly dependent on the phonon energy of the host material. In hosts with low phonon energies, such as fluoride (B91410) glasses, emission from the ³P₀ level is more prominent. In contrast, in oxide-based hosts with higher phonon energies, the non-radiative relaxation from ³P₀ to ¹D₂ is more efficient, leading to a stronger ¹D₂ emission. ufs.ac.za

Cross-relaxation processes can also play a significant role in the depopulation of the excited states, especially at higher Pr³⁺ concentrations. mdpi.com For example, an excited Pr³⁺ ion in the ³P₀ state can transfer part of its energy to a neighboring Pr³⁺ ion in the ground state, resulting in both ions ending up in lower excited states. A common cross-relaxation channel is: ³P₀ + ³H₄ → ¹G₄ + ¹G₄. iaea.org

Influence of Coordination Environment on Luminescence Quantum Yields and Lifetimes

The coordination environment around the Pr³⁺ ion has a profound impact on its luminescence properties, including the quantum yield and lifetime of its excited states. The quantum yield is a measure of the efficiency of the luminescence process, defined as the ratio of emitted photons to absorbed photons. ossila.com The lifetime of an excited state is the average time the ion spends in that state before returning to a lower energy level.

The local symmetry of the Pr³⁺ site influences the probabilities of the f-f transitions. In a perfectly centrosymmetric environment, electric dipole transitions are forbidden by the Laporte rule. However, in most real materials, the Pr³⁺ ion occupies a site with lower symmetry, which relaxes this selection rule and allows for electric dipole transitions to occur. The coordination of ligands to the Pr³⁺ ion can therefore significantly affect the radiative decay rates.

Non-radiative decay processes are also highly sensitive to the coordination environment. As mentioned earlier, the presence of high-frequency oscillators, such as O-H, C-H, or N-H bonds, in the vicinity of the Pr³⁺ ion can lead to efficient quenching of the luminescence through multiphonon relaxation. researchgate.net Therefore, to achieve high quantum yields, it is often desirable to use host materials with low phonon energies and to avoid the presence of quenching species in the coordination sphere. In the case of this compound, the presence of water of hydration could potentially influence the luminescence quantum yield.

| Host Material/Complex | Emitting State | Quantum Yield (%) | Lifetime (µs) | Reference |

| Pr(TTA)₃·2H₂O in DMSO | ¹D₂ | < 0.2 | - | researchgate.net |

| Pr(hfaa)₃(pz)₂ | - | ~1.3 | - | researchgate.net |

| Pr(1,2)₃ | ³P₀, ¹D₂ | ~0.065 | - | manchester.ac.uk |

| Pr³⁺ in laser liquid | ³P₀ | - | 27.4 | tripod.com |

| Pr³⁺ in laser liquid | ¹D₂ | - | 72.0 | tripod.com |

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Pr(IV) states)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying species with unpaired electrons. libretexts.org While the most common oxidation state of praseodymium is +3 (Pr³⁺), which is a non-Kramers ion and generally EPR-silent under standard conditions, the +4 oxidation state (Pr⁴⁺) has a 4f¹ electronic configuration and is therefore paramagnetic and EPR-active. arxiv.org

The study of Pr(IV) in solid-state materials provides valuable insights into its electronic structure and the local crystal field environment. The EPR spectrum of Pr⁴⁺ is characterized by its g-value and the hyperfine coupling constant (A) with the ¹⁴¹Pr nucleus (I = 5/2). osti.govosti.gov

In various perovskite-type oxides such as BaCeO₃, BaZrO₃, and BaSnO₃, Pr⁴⁺ has been successfully studied using EPR. osti.gov The g-values in these materials are typically much smaller than the free-ion value, indicating a significant crystal field effect on the 4f electron. osti.govosti.gov For example, in BaHfO₃, Pr⁴⁺ exhibits a g-value of |g| = 0.619 and a large hyperfine coupling constant of A = 0.0589 cm⁻¹. osti.govresearchgate.net The magnitude of the g-value is sensitive to the strength of the crystal field, which in turn is related to the lattice parameters of the host material. osti.gov

Although there are no specific reports on the EPR of Pr(IV) in a this compound matrix, the data from other host materials provide a basis for what might be expected. The stabilization of the Pr(IV) state in an iodate matrix would be challenging but could potentially be achieved under specific synthesis conditions. If formed, EPR spectroscopy would be an essential tool for its identification and characterization.

Thermoluminescence Spectra for Trapping Level Characterization

Thermoluminescence (TL) is a phenomenon where a material, after being exposed to ionizing radiation, emits light upon heating. tandfonline.com This technique is widely used to study defect centers and trapping levels within the band gap of insulating and semiconducting materials. bsu.az In the context of praseodymium-doped materials, TL can provide valuable information about the energy depths of traps that store charge carriers (electrons or holes) created during irradiation.

When a Pr-doped material is irradiated, electrons and holes are generated. These charge carriers can be trapped at various defect sites, which can be intrinsic to the host lattice or related to the dopant ion itself. For instance, Pr³⁺ ions can act as hole traps by converting to Pr⁴⁺. rsc.orgaip.org Upon heating, the trapped charge carriers are released and can recombine at luminescence centers, which in this case can be the Pr³⁺ ions, leading to the emission of light.

The TL glow curve, which is a plot of the emitted light intensity as a function of temperature, reveals the presence of different trapping levels. The temperature at which a glow peak appears is related to the depth of the corresponding trap. By analyzing the shape and position of the glow peaks, it is possible to determine key parameters of the traps, such as their activation energy (trap depth) and the kinetics of the recombination process.

In several Pr-doped materials, TL studies have been conducted to understand the trapping mechanisms. For example, in Lu₂O₃:Pr,Ti, the TL is significantly enhanced by Ti co-doping, and the glow curves reveal a continuous distribution of trap depths. tudelft.nl In LiKYF₅:Pr³⁺, the material shows TL sensitivity to gamma and neutron irradiation. sckcen.be In Gd₃Ga₅O₁₂:Pr, deep traps are revealed by TL at higher temperatures, which are responsible for the material's afterglow. tandfonline.com These studies highlight the role of Pr ions and co-dopants in creating trapping centers.

The characterization of trapping levels in this compound via thermoluminescence would be crucial for understanding its potential applications in radiation dosimetry and as a phosphor material, particularly for persistent luminescence. rsc.org

Theoretical and Computational Studies of Praseodymium Triiodate

Density Functional Theory (DFT) Calculations

Density Functional Theory stands as a cornerstone for the computational study of lanthanide compounds, offering a pragmatic balance between accuracy and computational demand. For praseodymium triiodate, DFT can elucidate a range of properties from its electronic configuration to its structural stability.

DFT calculations are pivotal for mapping the electronic structure of praseodymium compounds. researchgate.netaps.orgyoutube.com In Pr(IO₃)₃, the bonding is anticipated to be predominantly ionic, characteristic of interactions between a hard lanthanide cation (Pr³⁺) and the iodate (B108269) anions (IO₃⁻). DFT studies on various praseodymium complexes confirm the utility of this method in analyzing molecular orbitals and chemical bonding. rsc.org

Analysis of the projected density of states (pDOS) and charge density maps would reveal the nature of the Pr-O bonds. These calculations typically show the praseodymium 4f orbitals as highly localized and core-like, with the valence band primarily composed of oxygen 2p orbitals and the conduction band from praseodymium 5d and 6s orbitals. The bonding characteristics are crucial for understanding the material's optical and magnetic properties. For instance, in a praseodymium complex with a formal +5 oxidation state, DFT combined with other methods indicated a highly multiconfigurational ground state driven by an inverted ligand field, a testament to the complexity of bonding in such systems. researchgate.netscilit.comscilit.comresearchgate.net

A primary application of DFT is the optimization of crystal structures to predict stable geometries. mdpi.com For this compound, DFT calculations could determine the ground-state crystal structure, lattice parameters, and atomic coordinates, which can be validated against experimental X-ray diffraction data. While specific DFT studies on Pr(IO₃)₃ are scarce, structural data for related compounds, such as the THF solvate of praseodymium triiodide, PrI₃(THF)₄, reveal a pentagonal bipyramidal geometry. researchgate.net

DFT can be used to calculate the cohesive energy of the Pr(IO₃)₃ crystal, providing a quantitative measure of its thermodynamic stability. Furthermore, theoretical phonon calculations can confirm the dynamical stability of the predicted structure. Studies on the vaporization of praseodymium triiodide have provided experimental data on its stability, which can serve as a benchmark for theoretical predictions. researchgate.net

Table 1: Representative Predicted Structural Parameters for a Lanthanide Iodate (Illustrative) This table illustrates the type of data that DFT calculations could provide for Pr(IO₃)₃, based on typical results for similar compounds.

| Parameter | Calculated Value | Experimental Value |

| Lattice Constant (a) | 10.85 Å | 10.79 Å |

| Lattice Constant (c) | 7.52 Å | 7.48 Å |

| Pr-O Bond Length | 2.45 - 2.60 Å | 2.42 - 2.58 Å |

| O-I-O Bond Angle | 98.5° | 99.2° |

Multireference Wavefunction-Based Methods for Electron Correlation

The presence of nearly degenerate, partially filled 4f orbitals in the Pr³⁺ ion introduces strong electron correlation effects. These are often poorly described by standard DFT functionals, necessitating the use of more sophisticated multireference wavefunction methods. osti.govlu.se

Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its extensions (e.g., CASPT2) are essential for accurately describing the electronic states of praseodymium compounds. lu.senih.gov These methods explicitly account for the mixing of multiple electronic configurations in the ground state wavefunction. Studies on various praseodymium complexes have consistently revealed a multiconfigurational ground state. rsc.orgresearchgate.netresearchgate.net This multireference character is fundamental to correctly predicting magnetic properties, such as magnetic anisotropy, and interpreting electronic spectra, which arise from f-f transitions. For Pr(IO₃)₃, the ground state would be a complex mixture of different arrangements of the two 4f electrons within the f-orbital manifold, split by the crystal field.

Theoretical Modeling of Redox Processes and Oxidation Potentials

Computational modeling is a powerful tool for investigating the redox chemistry of praseodymium, which typically exists in the +3 state but can access +4 and even +5 states in specific environments. rsc.orgresearchgate.netnih.gov The standard redox potential of a species can be estimated using thermodynamic cycles and quantum mechanical calculations of the energies of the oxidized and reduced species. mdpi.comnih.govresearchgate.net

DFT calculations have been successfully used to predict redox potentials in praseodymium complexes. For example, in one study, the calculated Pr⁵⁺/⁴⁺ couple was found to be -0.30 V vs. Fc⁺/Fc, in close agreement with experimental measurements. chemrxiv.org For this compound, theoretical modeling could predict the feasibility of oxidizing the Pr³⁺ center and assess the stability of the resulting Pr⁴⁺ species within the iodate matrix. This would involve calculating the ionization potential of the Pr³⁺ ion in the crystal and the electron affinity of the surrounding lattice.

Crystal Field Theory and Spin-Orbit Coupling Interactions in Praseodymium Iodates

The electronic properties of the Pr³⁺ ion in Pr(IO₃)₃ are governed by the interplay between the crystal field (CF) created by the surrounding iodate ligands and the strong spin-orbit coupling (SOC) within the ion. aps.orgmagnetism.euethz.ch

In lanthanides, the hierarchy of interactions typically places electron-electron repulsion first, followed by spin-orbit coupling, and finally the crystal field interaction (H_ee > H_SOC > H_CF). aps.org The strong SOC couples the spin and orbital angular momenta of the 4f electrons to form total angular momentum (J) states. For Pr³⁺ (a 4f² configuration), the ground state is ³H₄.

The crystal field, whose symmetry is determined by the arrangement of oxygen atoms around the praseodymium ion, lifts the (2J+1)-fold degeneracy of the ground state multiplet. aps.org Theoretical calculations can model this splitting, which is directly probed by spectroscopic techniques like inelastic neutron scattering and luminescence.

In some cases, particularly in higher oxidation states like Pr⁴⁺, the crystal field can be unusually strong, becoming comparable in energy to the spin-orbit coupling (V_CF ≈ ζ_SOC). nih.gov This leads to an "intermediate coupling" regime where J is no longer a good quantum number, and the electronic states are a complex mixture of different J-multiplets. nih.govaps.org While Pr(IO₃)₃ contains Pr³⁺, understanding these theoretical concepts is crucial for interpreting its spectroscopic and magnetic behavior and for predicting the properties of related praseodymium materials.

Thermodynamic Investigations of Praseodymium Triiodate

Thermal Decomposition Pathways and Products

The thermal decomposition of praseodymium triiodate involves a multi-step process where the compound breaks down into intermediate species and ultimately yields a stable oxide. This process is characterized by significant mass loss due to the release of iodine and oxygen.

The thermal decomposition of rare earth iodates, including this compound, generally proceeds through complex pathways. While specific, detailed stoichiometric equations for this compound's decomposition are not extensively documented in single sources, the pathway can be inferred from the behavior of analogous rare earth and other metal iodates. The decomposition typically leads to the formation of an oxide as the final product. researchgate.netresearchgate.net For praseodymium, this is often Pr₂O₃ or the more complex oxide Pr₆O₁₁. researchgate.net

An intermediate step in the decomposition of metal iodates can involve the formation of periodates. For alkaline earth iodates, thermolysis can lead to the formation of orthoperiodates, such as M₅(IO₆)₂, through intermediate products. researchgate.net A similar pathway can be proposed for this compound, involving the formation of a praseodymium periodate (B1199274), such as Pr₅(IO₆)₃, before complete decomposition to the oxide.

The proposed, generalized reactions are:

Intermediate Formation: A complex series of reactions where Pr(IO₃)₃ rearranges and partially decomposes. This may lead to the formation of a periodate species.

Example Analogy: 10Pr(IO₃)₃(s) → 2Pr₅(IO₆)₃(s) + 9I₂(g) + 18O₂(g)

Final Decomposition to Oxide: The intermediate periodate (or other species) further decomposes at higher temperatures to form the stable praseodymium oxide.

Example Analogy: 2Pr₅(IO₆)₃(s) → 5Pr₂O₃(s) + 3I₂(g) + 15/2O₂(g)

The final decomposition product for praseodymium compounds upon heating in air is typically the thermally stable oxide Pr₆O₁₁. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques used to study the thermal behavior of materials. labmanager.comparticletechlabs.com TGA measures changes in mass as a function of temperature, while DSC measures the heat flow into or out of a sample, revealing phase transitions and reactions. labmanager.comri.se

Studies on rare earth iodates, including those containing praseodymium, confirm that these compounds undergo distinct thermal events upon heating. researchgate.net DSC measurements on anhydrous rare earth iodates show one or more endothermic or exothermic events corresponding to phase transformations and decomposition. researchgate.net In studies of La₁₋ₓLnₓ(IO₃)₃ (where Ln includes Pr), DSC has been used to identify reversible structural transitions. acs.orgnih.gov

TGA thermograms would show a significant mass loss in the temperature range where decomposition occurs, corresponding to the release of gaseous iodine and oxygen. The DSC curve would simultaneously show sharp endothermic peaks associated with these decomposition steps.

Table 1: Summary of TGA/DSC Observations for Rare Earth Iodates

| Analysis Technique | Observation | Interpretation |

|---|---|---|

| TGA | Significant mass loss at elevated temperatures. | Decomposition of the iodate (B108269), with release of I₂ and O₂ gas. particletechlabs.com |

| DSC | Endothermic peaks corresponding to mass loss events. | Energy absorbed during decomposition reactions. slideshare.net |

| DSC | Additional endothermic or exothermic peaks with no mass loss. | Solid-state phase transitions (polymorphic transformations). researchgate.netntnu.no |

Phase Transition Behavior and Polymorphism

This compound, like many other rare earth iodates, exhibits polymorphism, meaning it can exist in multiple distinct crystalline structures. These different forms, or polymorphs, can transform from one to another upon changes in temperature.

Research has identified several polymorphs for rare earth iodates (Ln(IO₃)₃). For instance, α- and β-forms have been identified for Ln(IO₃)₃ where Ln = Ce, Pr, Nd, and other lanthanides. researchgate.net The partial thermal decomposition of precursor compounds like Ln(IO₃)₃(HIO₃)y can lead to the formation of specific Ln(IO₃)₃ polymorphs. acs.orgacs.org

Furthermore, studies on solid solutions of lanthanum-lanthanide iodates, La₁₋ₓLnₓ(IO₃)₃, have revealed reversible structural transitions between different polymorphic forms. nih.gov Specifically, a transition from an acentric β-form to a centrosymmetric γ-form has been observed. acs.orgacs.org The existence of these distinct phases is a key aspect of the material's solid-state chemistry.

Table 2: Known Polymorphic Forms in Rare Earth Iodate Systems

| Polymorph | Structural Characteristic | System Observed In |

|---|---|---|

| α-Ln(IO₃)₃ | Monoclinic | Ln = Ce, Pr, Nd, Sm, Eu, Gd, etc. researchgate.net |

| β-Ln(IO₃)₃ | Monoclinic | Ln = Ce, Pr, Nd, Eu, Gd, etc. researchgate.net |

| γ-La₁₋ₓLnₓ(IO₃)₃ | Centrosymmetric | Reversible transition from β-form observed in La-Ln solid solutions. acs.orgnih.gov |

The thermal stability of this compound is defined by the temperature at which it begins to decompose. While a precise decomposition temperature for pure Pr(IO₃)₃ is not consistently reported, data from similar rare earth iodates provide a good estimate. For example, α-Y(IO₃)₃ and β-Y(IO₃)₃ are reported to be stable up to 600 °C. researchgate.net The thermal decomposition of potassium iodate (KIO₃) occurs at higher temperatures, between 795–815 K (522–542 °C). akjournals.com

The temperatures at which polymorphic transitions occur are also critical parameters. For the La₁₋ₓLnₓ(IO₃)₃ solid solutions containing praseodymium, DSC analyses show that the transition temperatures for the reversible β ↔ γ transformation are dependent on the concentration of the lanthanide ion. acs.orgnih.gov This indicates that the stability range of a specific polymorph can be tuned by altering the chemical composition. These phase transitions are characterized by endothermic or exothermic peaks in DSC curves, occurring at temperatures below the onset of decomposition. researchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pr(IO₃)₃ |

| Praseodymium Periodate | Pr₅(IO₆)₃ |

| Praseodymium(III) Oxide | Pr₂O₃ |

| Praseodymium(III,IV) Oxide | Pr₆O₁₁ |

| Lanthanum Iodate | La(IO₃)₃ |

| Yttrium Iodate | Y(IO₃)₃ |

| Cerium Iodate | Ce(IO₃)₃ |

| Neodymium Iodate | Nd(IO₃)₃ |

| Potassium Iodate | KIO₃ |

| Iodine | I₂ |

Chemical Reactivity and Transformation Mechanisms

Solid-State Reactions and Phase Transformations

Direct studies on the solid-state chemistry of praseodymium triiodate are not extensively documented. Nevertheless, research on lanthanum triiodate (La(IO₃)₃) and mixed lanthanide iodates containing praseodymium provides significant insights into the expected behavior. The partial thermal decomposition of mixed-lanthanide compounds, La₁₋ₓLnₓ(IO₃)₃(HIO₃)y (where Ln includes Pr), is known to yield acentric β-La₁₋ₓLnₓ(IO₃)₃, indicating that praseodymium can be incorporated into these structures. nih.gov

The thermal decomposition of lanthanide iodates is a complex process involving multiple phase transformations. Studies on lanthanum iodate (B108269), which is expected to behave similarly to this compound, reveal a series of transformations upon heating. The thermal treatment of precursor compounds like La(IO₃)₃(HIO₃) or La(IO₃)₃(HIO₃)₁.₃₃ leads to the formation of various anhydrous polymorphs (designated as α, β, γ, δ, and ε). acs.orgresearchgate.net

For instance, the thermal decomposition of La(IO₃)₃(HIO₃)y precursors initiates the formation of the δ-phase around 300-340 °C, which persists up to approximately 440 °C. researchgate.net This is followed by a transition to the γ-phase. A reversible phase transition between the β and γ phases is also observed, occurring at different temperatures depending on the heating and cooling cycle. acs.orgresearchgate.net Ultimately, strong heating to high temperatures leads to the decomposition of the iodate into the corresponding rare-earth oxide. For lanthanum iodate, this final decomposition to lanthanum oxide occurs at around 830 °C, following intermediate endothermic effects. iaea.org A new polar phase, ε-La(IO₃)₃, with high thermal stability up to 525 °C, has also been synthesized under supercritical hydrothermal conditions. acs.org

Table 1: Thermal Decomposition Stages of Lanthanum Iodate Salts (Analogous to this compound)

| Compound | Temperature (°C) | Event | Product |

|---|---|---|---|

| La(IO₃)₃·3H₂O | ~100-300 | Dehydration | Anhydrous La(IO₃)₃ |

| Anhydrous La(IO₃)₃ | 560 | Intermediate Decomposition | Intermediate Phases |

| Intermediate Phases | 720 | Intermediate Decomposition | Intermediate Phases |

| Intermediate Phases | 830 | Final Decomposition | Lanthanum Oxide (La₂O₃) |

Data derived from studies on lanthanum iodate thermal decomposition. iaea.org

Hydrolysis and Hydration Phenomena

While specific studies on the hydrolysis of this compound are scarce, the behavior of the praseodymium(III) ion in aqueous solution is well-characterized. Praseodymium(III) ions undergo hydrolysis, reacting with water to form hydroxo complexes and releasing hydrogen ions, which lowers the pH of the solution. nih.gov The general reaction is:

Pr³⁺ (aq) + nH₂O (l) ⇌ [Pr(OH)ₙ]⁽³⁻ⁿ⁾⁺ (aq) + nH⁺ (aq)

The process is stepwise, with the formation of [Pr(OH)]²⁺, [Pr(OH)₂]⁺, and Pr(OH)₃. nih.gov The first hydrolysis constant (for n=1) for Pr(III) in 2 M NaCl at 303 K has been determined to be approximately logβ₁﹐ᴴ = -7.68. nih.gov Praseodymium metal reacts slowly with cold water and more rapidly with hot water to form praseodymium(III) hydroxide, Pr(OH)₃. wikipedia.orgpilgaardelements.com

Like other lanthanide salts, this compound is expected to form hydrates. Lanthanide iodates are often crystallized from aqueous solutions as hydrated salts, such as La(IO₃)₃·3H₂O. iaea.org Similarly, praseodymium triiodide, a related halide, readily forms a nonahydrate, PrI₃·9H₂O, which contains the [Pr(H₂O)₉]³⁺ complex cation. wikipedia.orgresearchgate.net It is highly probable that this compound also exists in various hydrated forms, where water molecules are directly coordinated to the Pr³⁺ ion.

Redox Chemistry of Praseodymium in Iodate Environments

The redox chemistry of praseodymium is dominated by the +3 oxidation state, which is its most stable form, especially in aqueous solutions. wikipedia.orgwikipedia.org However, praseodymium is unique among the lanthanides for its accessibility of higher oxidation states. The +4 oxidation state is known in solid compounds like PrO₂ and PrF₄, and a +5 state has been identified in gas-phase or matrix isolation environments and, more recently, in a molecular complex at low temperatures. wikipedia.orgchemrxiv.orgresearchgate.netscilit.com

The iodate ion (IO₃⁻), where iodine is in the +5 oxidation state, is a potent oxidizing agent. In principle, a redox reaction between the Pr³⁺ ion and the IO₃⁻ anion could occur, especially under conditions that might stabilize higher oxidation states of praseodymium, such as high temperatures or in specific solid-state matrices. However, there is no available research that documents an intramolecular redox reaction within this compound under typical conditions. The stability of the Pr³⁺ state in solution suggests that Pr(IO₃)₃ would exist as a salt of Pr³⁺ and IO₃⁻ ions without spontaneous redox transformation. Any redox activity would likely be initiated by external stimuli, such as high heat, leading to decomposition into praseodymium oxides, where Pr can achieve a mixed +3/+4 state (e.g., in Pr₆O₁₁). wikipedia.org

Interaction with Ligands and Adduct Formation

The praseodymium(III) ion, as a hard Lewis acid, readily interacts with various ligands to form coordination complexes and adducts. wikipedia.org While specific studies on adduct formation with this compound are not found in the literature, the coordination chemistry of other praseodymium salts provides clear examples of its reactivity.

For instance, praseodymium(III) iodide forms a crystalline adduct with thiourea (B124793), with the formula [Pr(H₂O)₉]I₃·2CS(NH₂)₂. nih.gov In this structure, the thiourea molecules are not directly coordinated to the metal ion but are part of the crystal lattice, linked through hydrogen bonds. This highlights the role of the hydrated praseodymium cation, [Pr(H₂O)₉]³⁺, as a stable building block. nih.gov

Praseodymium(III) chloride reacts with potassium chloride to form the stable Lewis acid-base complex K₂PrCl₅. wikipedia.org Organometallic complexes are also known, such as those involving cyclopentadienyl (B1206354) anions, [Pr(Cp)₃]. wikipedia.org Furthermore, Pr(III) forms complexes with chelating ligands like 8-quinolinol-5-sulfonic acid. caltech.edu

Given this established coordination chemistry, it is expected that this compound would also interact with a variety of Lewis basic ligands. The Pr³⁺ center could coordinate with neutral donor molecules or anionic ligands, potentially displacing the iodate ions or incorporating them into a more complex structure. The specific nature of any adducts or complexes would depend on the ligand, solvent, and reaction conditions.

Table 2: Mentioned Chemical Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | Pr(IO₃)₃ |

| Praseodymium(III) Ion | Pr³⁺ |

| Iodate Ion | IO₃⁻ |

| Lanthanum Triiodate | La(IO₃)₃ |

| Praseodymium(III) Hydroxide | Pr(OH)₃ |

| Praseodymium(III) Oxide | Pr₂O₃ |

| Praseodymium(III,IV) Oxide | Pr₆O₁₁ |

| Praseodymium(IV) Oxide | PrO₂ |

| Praseodymium(III) Iodide | PrI₃ |

| Praseodymium(III) Iodide Nonahydrate | PrI₃·9H₂O |

| Thiourea | CS(NH₂)₂ |

| Potassium Praseodymium Pentachloride | K₂PrCl₅ |

| Praseodymium(III) Cyclopentadienyl | Pr(C₅H₅)₃ |

| Iodic Acid | HIO₃ |

| Lanthanum Oxide | La₂O₃ |

| Praseodymium(III) Fluoride (B91410) | PrF₃ |

| Praseodymium(IV) Fluoride | PrF₄ |

| Praseodymium(III) Chloride | PrCl₃ |

Magnetic Properties of Praseodymium Triiodate Systems

Paramagnetism of Pr(III) Ions in Iodate (B108269) Matrices

The magnetic behavior of praseodymium(III) ions within an iodate crystal lattice is characterized by paramagnetism. This property arises from the electronic configuration of the Pr³⁺ ion, which is [Xe]4f². The two unpaired 4f electrons give the free ion a ³H₄ ground state (S=1, L=5, J=4), which results in a theoretical effective magnetic moment. However, in a solid-state material like praseodymium triiodate, the Pr³⁺ ion is not "free" but is subjected to the electric field generated by the surrounding iodate anions. This is known as the crystal electric field (CEF).

At higher temperatures, the thermal energy is sufficient to populate several of the crystal field levels, and the magnetic susceptibility often follows the Curie-Weiss law, with an effective magnetic moment close to that of the free Pr³⁺ ion. aip.org Magnetic measurements on various Pr(III) complexes confirm this paramagnetic behavior, with room temperature χₘT values (where χₘ is the molar magnetic susceptibility and T is the temperature) that are in the range of the theoretical value for a magnetically uncoupled Pr(III) ion. rsc.org For example, studies on several Pr(III) complexes have reported χₘT values at 300 K between 1.38 and 1.76 cm³·mol⁻¹·K, which aligns well with the theoretical value of 1.60 cm³·mol⁻¹·K for an uncoupled Pr(III) ion in the ³H₄ ground state.

As the temperature is lowered, the higher energy Stark levels become depopulated, and the magnetic behavior deviates from the simple Curie-Weiss law. aip.org At very low temperatures, if the ground state is a non-magnetic singlet, the susceptibility becomes temperature-independent, a characteristic of Van Vleck paramagnetism. aip.org This behavior, where the Pr³⁺ ions remain paramagnetic down to very low temperatures without any sign of magnetic ordering, is common in praseodymium compounds. aip.org

| Parameter | Theoretical Value | Experimental Range for Pr(III) Complexes (300 K) |

|---|---|---|

| Ground State Term | ³H₄ | N/A |

| g-factor (Landé) | 4/5 | N/A |

| Calculated Effective Moment (μ_eff) | 3.58 μ_B | ~3.32 - 3.76 μ_B |

| Calculated χₘT | 1.60 cm³·mol⁻¹·K | 1.38 - 1.76 cm³·mol⁻¹·K |

Exploration of Potential Magnetic Ordering in Praseodymium Iodates

While the dominant magnetic feature of Pr(III) compounds is paramagnetism, the possibility of long-range magnetic ordering (ferromagnetic, antiferromagnetic, or more complex structures) at sufficiently low temperatures cannot be entirely dismissed. Such ordering requires a mechanism for magnetic exchange interactions between the Pr³⁺ ions to overcome the effects of the crystal field and thermal energy.

In metal iodates, the iodate anion (IO₃⁻) can mediate magnetic interactions between metal centers, a phenomenon known as superexchange. The effectiveness of this pathway depends on the M-O-I and M-O-M bond angles and distances. Several transition metal iodates, for instance, exhibit antiferromagnetic ordering due to such interactions. For example, AgMn(IO₃)₃ and AgMn(IO₃)₄ show weak antiferromagnetic interactions. rsc.org Similarly, KCu(IO₃)₃ displays characteristics of short-range antiferromagnetic ordering below 5.4 K, with long-range ordering occurring at 1.32 K. nih.govacs.org Studies on lanthanide iodates like Gd(IO₃)₃, Er(IO₃)₃, and Yb(IO₃)₃ have shown that magnetic interactions can be present, although they may be very weak or result in non-interacting behavior. iaea.org Er(IO₃)₃, for instance, exhibits extremely weak ferromagnetic correlations. iaea.org

However, for praseodymium compounds, the tendency towards magnetic ordering is significantly suppressed by the crystal field effect. The splitting of the Pr³⁺ ³H₄ multiplet often results in a non-magnetic (singlet) ground state, which is well-isolated from the first excited magnetic states. aip.org If the exchange interaction energy is not strong enough to close the gap between the singlet ground state and the excited magnetic levels, long-range magnetic order will not occur. This is a common observation in many praseodymium-based materials, including pnictides and even elemental praseodymium, which remain paramagnetic at temperatures above 1 K unless subjected to external stimuli like uniaxial stress. aip.orgacs.org

Therefore, for this compound, any potential magnetic ordering would be the result of a competition between weak superexchange interactions mediated by the iodate framework and the strong crystal field effects that favor a non-magnetic singlet ground state for the Pr³⁺ ion. To date, there are no specific reports of long-range magnetic ordering in this compound. Based on the known properties of other praseodymium compounds, it is likely that Pr(IO₃)₃ remains paramagnetic down to very low temperatures.

Optical Properties and Advanced Materials Applications of Praseodymium Triiodate

Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, a phenomenon highly dependent on the material's crystal structure. A key requirement for a material to exhibit second-order NLO effects, such as second-harmonic generation (SHG), is a non-centrosymmetric crystal structure.

Second-harmonic generation is a process where two photons of the same frequency interact with a nonlinear material and are converted into a single photon with twice the frequency. However, for a material to exhibit SHG, its crystal lattice must lack a center of inversion. Current crystallographic data for praseodymium triiodate (Pr(IO₃)₃) indicates that it crystallizes in a centrosymmetric space group. Specifically, it has been reported to adopt the orthorhombic space group Pmmn or the monoclinic space group P2₁/n. Both of these space groups are centrosymmetric.

Due to its centrosymmetric crystal structure, this compound is not expected to exhibit a second-harmonic generation response. This is in contrast to other rare-earth iodates, such as La(IO₃)₃, which can crystallize in non-centrosymmetric space groups and consequently display NLO properties. For instance, a related compound, Pr₂(IO₃)₃(IO₄), also crystallizes in a centrosymmetric space group, which precludes it from having an SHG response. nsf.govacs.org

The absence of a second-order NLO response in this compound is a direct consequence of its crystal structure. In a centrosymmetric crystal, for every atom at a position (x, y, z), there is an identical atom at the position (-x, -y, -z). This symmetry cancels out any even-order nonlinear optical effects, including SHG. Therefore, the correlation between the crystal structure of Pr(IO₃)₃ and its NLO response is that its inherent inversion symmetry forbids the generation of second-harmonic light.

While Pr(IO₃)₃ itself is not a candidate for SHG applications, the broader family of iodates remains of high interest in the search for new NLO materials. The presence of the iodate (B108269) group (IO₃⁻), which has a stereochemically active lone pair of electrons, often leads to the formation of non-centrosymmetric structures in other chemical compositions.

Luminescent Material Applications

Rare-earth elements, including praseodymium, are well-known for their unique luminescent properties, which arise from f-f electronic transitions. These properties make them valuable components in various photonic devices.

Praseodymium ions (Pr³⁺) exhibit characteristic sharp emission bands in the visible and near-infrared regions of the electromagnetic spectrum. This intrinsic luminescence makes praseodymium compounds potential candidates for use as phosphors in lighting and displays, as well as active media in lasers. While specific studies on the luminescence of pure Pr(IO₃)₃ are limited in publicly available literature, research on other praseodymium-containing materials provides insight into its potential. For example, rare-earth containing iodates can exhibit desirable luminescence behaviors, including long luminescence lifetimes and sharp emission bands. nsf.gov

The luminescent properties of Pr³⁺ are influenced by the host material in which it is incorporated. The crystal field of the host lattice can affect the energy levels of the Pr³⁺ ion and the probabilities of the electronic transitions. Therefore, the iodate matrix in Pr(IO₃)₃ would play a crucial role in modulating its luminescent output. Doping other materials with praseodymium is a common strategy to harness its luminescent properties for specific applications.

The sensitivity of the luminescent properties of rare-earth ions to their local environment makes them suitable for use in optical sensors. For instance, changes in temperature or the presence of certain chemical species can alter the intensity or lifetime of the luminescence. While there is no specific research detailing the use of Pr(IO₃)₃ in optical sensors, other praseodymium compounds have been investigated for such applications. The general principles suggest that if Pr(IO₃)₃ exhibits measurable changes in its luminescence in response to external stimuli, it could potentially be integrated into sensor technologies.

Potential for Catalytic Activity (Based on general Pr compounds)

Praseodymium compounds have demonstrated catalytic activity in various chemical reactions, largely attributed to the element's ability to exist in multiple oxidation states and its unique electronic structure. aemree.com

Praseodymium-based catalysts are utilized in industrial processes such as petroleum refining, where they aid in the cracking of large hydrocarbon molecules. aemree.com Praseodymium oxides, in particular, have been a focus of catalysis research. wikipedia.org For instance, praseodymium(III,IV) oxide is noted for its potential in chemical catalysis and is often used with promoters like sodium or gold to enhance its performance. wikipedia.org Praseodymium compounds also play a role in controlling automotive emissions by helping to reduce harmful pollutants. aemree.com

While these examples highlight the catalytic potential of praseodymium in various forms, specific studies on the catalytic activity of this compound are not widely reported. The performance of a catalyst is highly dependent on its composition, crystal structure, and surface properties. Therefore, while it is plausible that Pr(IO₃)₃ could exhibit some catalytic activity, dedicated research would be necessary to determine its effectiveness and potential applications in this field. For example, praseodymium hydroxide-supported gold catalysts have shown good activity in CO oxidation. alfachemic.com Additionally, praseodymium-doped TiO₂ has been shown to enhance photocatalytic activity. alfachemic.com

Advanced Materials Integration and Performance Enhancement (e.g., doping)

The integration of this compound into advanced materials and the enhancement of its inherent properties are sophisticated processes, with doping being a primary method of interest. Doping, which involves the precise introduction of impurity ions into a host material, can substantially modify the material's structural, optical, and electronic characteristics. While research specifically on this compound is niche, the principles of doping praseodymium (Pr³⁺) ions into various host materials are well-established and provide a framework for understanding its potential performance enhancements.

The core strategy often revolves around improving luminescence efficiency for applications in lasers, phosphors, and optical sensors. This is achieved by manipulating energy transfer processes, altering the local crystal field environment of the Pr³⁺ ion, and integrating it into novel composite structures.

Detailed Research Findings

Scientific studies across various host materials reveal several key strategies for performance enhancement through doping and material integration:

Host Material Selection: The choice of host material is critical as it dictates the local environment of the Pr³⁺ ions, which in turn influences their energy levels and luminescence properties. mdpi.comnih.gov Host materials with low phonon energy, such as fluoride (B91410) glasses and certain oxides, are desirable because they minimize non-radiative decay, thereby increasing the efficiency of light emission. nih.govupc.edu Heavy metal oxide glasses, for example, offer high transparency and low phonon energy, making them suitable for developing new optoelectronic devices. upc.edu The integration of Pr³⁺ into polymer matrices like polyvinyl alcohol (PVA) has also been explored, showing that the polymer's functional groups can link with the praseodymium ions, altering the material's optical energy gap. i-asem.org

Co-doping and Sensitization: A powerful technique to boost the performance of Pr³⁺-doped materials is co-doping with a "sensitizer" ion, such as Ytterbium (Yb³⁺) or Europium (Eu²⁺). spiedigitallibrary.orgresearchgate.net The sensitizer (B1316253) absorbs excitation energy (e.g., from a laser) more efficiently than the Pr³⁺ ion and then transfers that energy non-radiatively to the praseodymium ion. This process, known as energy transfer, significantly increases the population of Pr³⁺'s excited states, leading to much stronger luminescence. spiedigitallibrary.org For instance, in lead-cadmium-germanate glass, co-doping with Yb³⁺ enables efficient upconversion luminescence, where lower-energy infrared light is converted into higher-energy visible light. spiedigitallibrary.org Similarly, Eu²⁺ has been shown to be an effective sensitizer for enhancing Pr³⁺ emission in Strontium Fluoride (SrF₂) phosphors. researchgate.net

Nanostructuring and Composites: Integrating praseodymium into nanomaterials or composites offers another avenue for performance enhancement. Doping nanocrystals, such as YF₃ or LaAlO₃, with Pr³⁺ and then embedding these nanocrystals into a polymer matrix like poly(methyl methacrylate) (PMMA) can create novel materials for white light emitters. bohrium.com The properties of these composites retain the key luminescent characteristics of the nanocrystals. bohrium.com In other applications, doping semiconductor nanoparticles like Zinc Sulfide (B99878) (ZnS) or Titanium Dioxide (TiO₂) with praseodymium can improve their optoelectronic and photocatalytic properties by altering the band gap and reducing the recombination of electron-hole pairs. researchgate.netkoreascience.kr

The following interactive table summarizes research findings on enhancing the properties of materials through praseodymium doping.

| Enhancement Strategy | Host Material | Co-dopant / Method | Mechanism | Observed Performance Enhancement | Reference |

|---|---|---|---|---|---|

| Sensitization / Upconversion | Lead-Cadmium-Germanate Glass | Yb³⁺ | Energy transfer from Yb³⁺ to Pr³⁺ followed by excited-state absorption. | Generation of blue, green, and red upconversion luminescence from near-infrared excitation. | spiedigitallibrary.org |

| Sensitization | Strontium Fluoride (SrF₂) | Eu²⁺ | Efficient energy transfer from Eu²⁺ to Pr³⁺. | Enhanced Pr³⁺ emission intensity by absorbing UV photons. | researchgate.net |

| Composite Material Design | Poly(methyl methacrylate) (PMMA) | Pr³⁺-doped YF₃ nanocrystals | Embedding optically active nanocrystals into a polymer matrix. | Creation of a composite material suitable for white light emitters. | bohrium.com |

| Semiconductor Doping | Zinc Sulfide (ZnS) Thin Film | Pr³⁺ | Lattice distortion and modification of electronic properties. | Improved optoelectronic capabilities for photodetector applications. | researchgate.net |

| Ceramic Doping | Lead Lanthanum Zirconate Titanate (PLZT) | Pr³⁺ | Creation of luminescent centers within the ferroelectric ceramic matrix. | Induced strong red light emission and modified dielectric properties. | mdpi.comnih.gov |

| Photocatalyst Enhancement | Titanium Dioxide (TiO₂) | Pr³⁺ | Inhibition of electron-hole recombination and narrowing of the band gap. | Remarkable improvement in photocatalytic activity for degrading pollutants. | koreascience.kr |